N-苄氧羰基-O-苯甲酰阿斯巴甜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

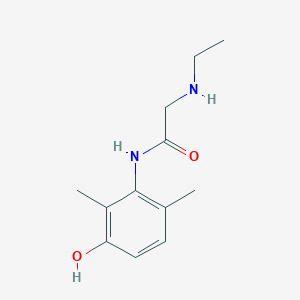

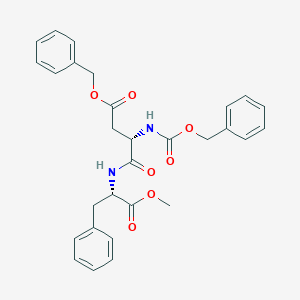

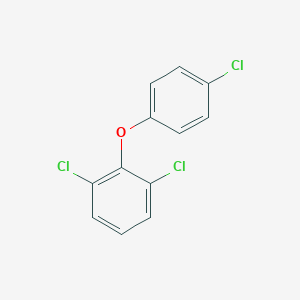

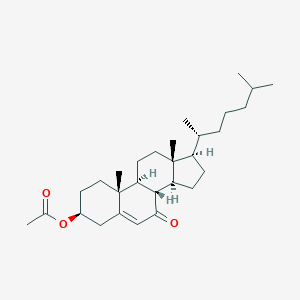

N-Benzyloxycarbonyl-O-benzoyl Aspartame is a derivative of aspartic acid, which is an amino acid that plays a role in the biosynthesis of proteins. The compound is characterized by the presence of benzyloxycarbonyl and benzoyl protecting groups attached to the aspartame molecule. These modifications are typically employed in peptide synthesis to protect the functional groups during the synthesis process and are removed afterward to yield the desired product.

Synthesis Analysis

The synthesis of N-Benzyloxycarbonyl derivatives, such as N-Benzyloxycarbonyl-DL-aspartic acid α-benzyl ester, involves the use of N-benzyl-oxycarbonyl-L-aspartic anhydride and racemization in the presence of dicyclohexylamine . This process allows for the preparation of diastereomeric glycopeptide acetates, which can be further processed through hydrogenolysis and de-O-acetylation to yield glycopeptides .

Molecular Structure Analysis

The molecular structure of N-Benzyloxycarbonyl-L-Aspartic acid 1-Benzyl Ester has been investigated using a combination of experimental Fourier Transform Infra-Red (FTIR) spectrum, Fourier Transform Raman spectrum, and Micro Raman spectrum . Computational methods, such as Density Functional Theory (DFT) with a 6-311++G(d,p) basis set, have been employed to validate the molecular structure. These studies provide insights into the chemical stabilization energy, hyper-conjugative interactions, and natural Lewis structures of the compound .

Chemical Reactions Analysis

The reactivity of N-Benzyloxycarbonyl-L-Aspartic acid 1-Benzyl Ester has been explored through molecular dynamic simulations and the analysis of Frontier molecular orbital energies. Charge density distribution and electrostatic potential surfaces have been visualized to understand the local reactive behaviors of the compound. Additionally, graphical representations of Fukui functions have been used to study the local reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyloxycarbonyl-L-aspartic and -glutamic acids have been studied in the context of their inclusion complexes with various cyclodextrins . Calorimetric and NMR studies have provided data on stability constants, Gibbs energy, enthalpy, and entropy changes associated with the complexation process. The detailed complex structures and the thermodynamics of complexation have been elucidated, revealing the interdependence between the complex structure and the overall thermodynamics .

科学研究应用

酶促合成与稳定性

N-(苄氧羰基)-L-天冬酰-L-苯丙氨酸甲酯是人工甜味剂阿斯巴甜的关键前体。该前体的酶促合成一直是科学研究的重点。一种值得注意的方法涉及在混合有机溶剂中使用固定化嗜热蛋白酶,特别是叔戊醇和乙酸乙酯,这提供了较高的合成速率和固定化酶的稳定性。Miyanaga 等人 (1995) 的研究表明,体积比为 33:67 的叔戊醇和乙酸乙酯混合溶剂最有效,使用 N-(苄氧羰基)-L-天冬氨酸和 L-苯丙氨酸甲酯作为底物,实现了 99% 的前体收率 (Miyanaga et al., 1995)。

连续生产和系统优化

进一步的研究强调了该前体的连续生产。例如,Nakanishi 等人 (1990) 报告了在固定化嗜热蛋白酶塞流式反应器中成功的长期连续合成,在较长时间内保持了较高的稳定性和平均收率 (Nakanishi et al., 1990)。此外,同一位作者在另一项研究中探讨了前体在有机溶剂中与固定化嗜热蛋白酶的连续合成,确定乙酸乙酯是最有效的溶剂,并强调了反应器类型在维持酶活性和实现高收率方面的重要性 (Nakanishi et al., 1985)。

方法创新与系统集成

该研究还扩展到合成过程的创新方法和系统集成。Isono 和 Nakajima (2000) 专注于在双相反应系统中应用膜相分离进行前体的酶促合成,这提供了连续稳定的生产 (Isono & Nakajima, 2000)。此外,Isono、Nabetani 和 Nakajima (1994) 研究了膜酶反应器与膜萃取器的集成,提出了一个系统,该系统允许同时合成和纯化,同时控制 pH 值以实现有效的底物循环和纯化 (Isono, Nabetani, & Nakajima, 1994)。

新型底物混合物和分析技术

对新型底物混合物和分析技术的探索也构成了对该化合物研究的重要组成部分。例如,Isono 和 Nakajima (2002) 研究了使用高浓度熔融底物的共晶底物混合物的酶促合成,证明了浓缩熔融底物在高效合成中的可行性 (Isono & Nakajima, 2002)。此外,村上和平田 (1997) 解决了分析方面的问题,他们开发了分析酶促反应的新方法,特别关注阿斯巴甜前体的合成,提供了更准确的动力学参数测定和对所涉及的酶机制的更好理解 (Murakami & Hirata, 1997)。

属性

IUPAC Name |

benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJGBERAZUMDJM-DQEYMECFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447895 |

Source

|

| Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyloxycarbonyl-O-benzoyl Aspartame | |

CAS RN |

5262-07-7 |

Source

|

| Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)